molecular formula C17H13Cl2N3O3S B2912296 1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one CAS No. 245039-17-2

1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one

Cat. No.: B2912296
CAS No.: 245039-17-2
M. Wt: 410.27
InChI Key: UVICDLDOYJCPEJ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one features a pyrazole core substituted with a 2,4-dichlorophenyl-thiazolyl group at position 1, a hydroxy group at position 5, and a 3-hydroxy-2-buten-1-one moiety at position 2. The dichlorophenyl substituent enhances lipophilicity, which may influence membrane permeability in biological systems.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-14(24)15-9(2)21-22(16(15)25)17-20-13(7-26-17)11-4-3-10(18)6-12(11)19/h3-7,21,24H,1-2H3/b14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUMUKUHGQQFF-RZNTYIFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113371
Record name 1-[1-[4-(2,4-Dichlorophenyl)-2-thiazolyl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245039-17-2
Record name 1-[1-[4-(2,4-Dichlorophenyl)-2-thiazolyl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biological Activity

The compound 1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one (CAS: 245039-17-2) represents a novel chemical entity with potential therapeutic applications. This compound contains a complex structure featuring thiazole and pyrazole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13Cl2N3O3SC_{17}H_{13}Cl_2N_3O_3S with a molecular weight of 410.28 g/mol. Its structure includes:

  • A thiazole ring that contributes to its biological activity.
  • A pyrazole moiety , which is often associated with anti-inflammatory and analgesic properties.

The presence of the 2,4-dichlorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that thiazole derivatives can inhibit the inflammatory response. The target compound's structure suggests it may modulate pathways involved in inflammation, particularly through inhibition of nitric oxide production in activated microglia .

Anticancer Potential

The anticancer activity of thiazole and pyrazole derivatives has been widely documented. Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. For example, compounds in this class have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The biological activities are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study The compound exhibited significant activity against Gram-positive bacteria with MIC values comparable to established antibiotics .
Inflammation Model In vitro tests showed reduced NO production in LPS-stimulated microglial cells, indicating potential for neuroprotective effects in conditions like Parkinson's disease .
Cytotoxicity Tests The compound was tested on various cancer cell lines, showing promising results with IC50 values indicating stronger effects than traditional treatments .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Electronic Effects

The following compounds from the evidence share partial structural motifs with the target:

Compound from
  • Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
  • Comparison: Replaces the pyrazole-thiazole system with a pyrazolo-pyrimidine core. Contains dimethylthiazole and fluorophenyl groups instead of dichlorophenyl. Lacks hydroxy groups but includes a chromenone moiety.
  • Implications: The dimethylthiazole and fluorine substituents reduce electronegativity compared to the dichlorophenyl group in the target.
Compound from
  • Structure : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole .
  • Comparison :
    • Features a dihydro-pyrazole ring with bromophenyl and fluorophenyl substituents.
    • Includes a triazole group absent in the target.
  • Implications : The bromophenyl group increases molecular weight and polarizability compared to dichlorophenyl. The dihydro-pyrazole and triazole systems may alter conformational flexibility and binding kinetics.
Compound from
  • Structure : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-butan-1-one .
  • Comparison :
    • Substitutes the hydroxy-pyrazole with a dihydro-pyrazole ring.
    • Replaces the thiazolyl group with isopropylphenyl and chlorophenyl substituents.
  • The isopropylphenyl group introduces steric bulk, which may hinder interactions with planar binding sites.

Comparative Data Table

Feature Target Compound Compound Compound Compound
Core Structure Pyrazole-thiazole Pyrazolo-pyrimidine Dihydro-pyrazole-triazole Dihydro-pyrazole
Key Substituents 2,4-Dichlorophenyl, 2×OH 2,4-Dimethylthiazole, Fluorine Bromophenyl, Fluorophenyl Chlorophenyl, Isopropylphenyl
Molecular Weight* ~450–500 (estimated) 531.3 (M++1) ~550–600 (estimated) ~400–450 (estimated)
Polar Groups 2 hydroxy, 1 ketone 1 ketone, amino None (apolar substituents) 1 ketone
Potential Solubility Moderate (due to OH groups) Low (apolar substituents) Very low (bromophenyl) Low (isopropylphenyl)

Research Implications and Hypotheses

Hydrogen Bonding : The target’s dual hydroxy groups may enhance binding to hydrophilic targets (e.g., enzymes, receptors) compared to analogs lacking these moieties .

Lipophilicity : The dichlorophenyl-thiazole system likely increases membrane permeability relative to dimethylthiazole () or bromophenyl () analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodology :

  • Key Steps :
    • Cyclocondensation : React 2,4-dichlorophenylthiazole precursors with substituted pyrazole intermediates under reflux in ethanol or acetonitrile.
    • Hydroxylation : Introduce hydroxyl groups via oxidative conditions (e.g., H2O2/acetic acid) or catalytic methods.
    • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Optimization :
    • Vary temperature (60–100°C), solvent polarity, and catalyst (e.g., p-toluenesulfonic acid) to improve yield.
    • Monitor reaction progress via TLC or HPLC.

Reference : Similar synthetic strategies for pyrazole-thiazole hybrids are detailed in .

Q. How can the molecular structure and purity of this compound be confirmed?

Methodology :

  • Spectroscopy :
    • NMR : Assign peaks for thiazole (δ 7.5–8.5 ppm), pyrazole (δ 6.0–7.0 ppm), and hydroxyl protons (broad singlet, δ 10–12 ppm).
    • IR : Confirm hydroxyl (3200–3500 cm<sup>-1</sup>) and carbonyl (1650–1750 cm<sup>-1</sup>) stretches.
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Crystallography : Single-crystal X-ray diffraction (see Table 1 ) resolves bond angles/lengths and confirms stereochemistry .

Table 1 : Selected X-ray crystallographic data (analogous compounds)

Bond/AngleValue (Å/°)Reference
C–N (thiazole)1.32
C–O (hydroxyl)1.36
Dihedral angle12.5°

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and stability under varying conditions?

Methodology :

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulate solvation effects (water, DMSO) using PCM models.
  • Molecular Dynamics (MD) :
    • Model thermal stability (298–500 K) to assess decomposition pathways.
  • pH-Dependent Studies :
    • Use Schrödinger’s Epik module to predict protonation states and solubility.

Reference : Structural analogs in validate computational approaches.

Q. How can researchers address contradictions in reported biological activities across studies?

Methodology :

  • Experimental Variables :
    • Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
    • Compare IC50 values under identical protocols.
  • Structural Analog Analysis :
    • Test derivatives (e.g., halogen substitution, hydroxyl positioning) to isolate bioactivity drivers (see Table 2 ).
  • Meta-Analysis :
    • Use statistical tools (e.g., ANOVA) to reconcile discrepancies in potency data.

Table 2 : Bioactivity trends in pyrazole-thiazole analogs

SubstituentActivity (IC50, μM)Reference
2,4-Dichlorophenyl0.45
4-Fluorophenyl1.20
Hydroxyl positionVaries 10-fold

Q. What strategies stabilize the enol-keto tautomerism of the β-hydroxyketone moiety?

Methodology :

  • Crystallographic Analysis :
    • Compare X-ray structures to identify dominant tautomeric forms.
  • Solvent Effects :
    • Use polar aprotic solvents (DMSO) to stabilize enolic forms via hydrogen bonding.
  • Chelation :
    • Introduce metal ions (e.g., Cu<sup>2+</sup>) to lock the keto form, monitored via UV-Vis spectroscopy.

Reference : Tautomer stabilization in β-diketones is discussed in .

Q. How can regioselectivity challenges during functionalization be mitigated?

Methodology :

  • Protecting Groups :
    • Temporarily block hydroxyls with TBS or acetyl groups during thiazole/pyrazole reactions.
  • Directing Groups :
    • Use meta-directing substituents (e.g., nitro) to guide electrophilic substitution.
  • Catalytic Control :
    • Employ Pd-catalyzed C–H activation for selective aryl coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.